molecular formula C19H14N2O5 B067810 Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate CAS No. 169038-53-3

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

カタログ番号 B067810
CAS番号: 169038-53-3
分子量: 350.3 g/mol
InChIキー: VWWZWPCRIMWBSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate, also known as C-1311, is a synthetic compound that has gained attention in recent years due to its potential in treating cancer. C-1311 belongs to the indoloquinazoline family of compounds and has been found to exhibit significant anticancer activity in various cancer cell lines.

作用機序

The mechanism of action of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells.

生化学的および生理学的効果

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can contribute to the development of cancer and other diseases.

実験室実験の利点と制限

One of the main advantages of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate.

将来の方向性

There are several future directions for the research on Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. Another area of interest is the investigation of the potential synergistic effects of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate with other anticancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo. Finally, the potential of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders should be explored.
Conclusion:
In conclusion, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is a promising candidate for cancer therapy due to its potent anticancer activity and minimal toxicity in normal cells. The synthesis method of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is well-established, and its mechanism of action has been extensively studied. Further research is needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo, as well as to explore its potential as a therapeutic agent for other diseases.

合成法

The synthesis of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to obtain Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in high yield. The purity of the compound is confirmed using various analytical techniques such as NMR and mass spectrometry.

科学的研究の応用

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines such as breast, lung, colon, prostate, and ovarian cancer. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.

特性

CAS番号

169038-53-3

製品名

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

分子式

C19H14N2O5

分子量

350.3 g/mol

IUPAC名

ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

InChI

InChI=1S/C19H14N2O5/c1-3-26-19(24)10-7-8-13-12(9-10)16(22)17-20-15-11(18(23)21(13)17)5-4-6-14(15)25-2/h4-9H,3H2,1-2H3

InChIキー

VWWZWPCRIMWBSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

正規SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

同義語

Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo-, ethyl ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。